molecular formula C24H20ClN5 B3493961 5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

Cat. No.: B3493961
M. Wt: 413.9 g/mol
InChI Key: LHOSLHUMWQBJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE typically involves multi-step reactions that include the formation of benzimidazole and phthalazine moieties. One common method involves the condensation of 4-chlorophenylhydrazine with phthalic anhydride to form the phthalazine core, followed by cyclization with o-phenylenediamine to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE involves its binding to VEGFR-2, inhibiting its activity. This inhibition prevents the receptor from triggering angiogenesis, thereby reducing blood supply to tumors and inhibiting their growth. The compound’s molecular structure allows it to fit into the active site of VEGFR-2, blocking its interaction with vascular endothelial growth factors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE is unique due to its multi-functional heterocyclic structure, which combines the properties of benzimidazole, phthalazine, and piperazine.

Properties

IUPAC Name

5-(4-chlorophenyl)-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5/c25-17-7-5-16(6-8-17)23-19-3-1-2-4-20(19)24-27-21-10-9-18(15-22(21)30(24)28-23)29-13-11-26-12-14-29/h1-10,15,26H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOSLHUMWQBJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
Reactant of Route 2
Reactant of Route 2
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
Reactant of Route 3
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
Reactant of Route 4
Reactant of Route 4
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
Reactant of Route 5
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE
Reactant of Route 6
5-(4-CHLOROPHENYL)-9-PIPERAZINO[1,3]BENZIMIDAZO[2,1-A]PHTHALAZINE

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